molecular formula C15H18BrClN2O2 B4582626 (3-bromo-4,5-dimethoxybenzyl)(pyridin-4-ylmethyl)amine hydrochloride

(3-bromo-4,5-dimethoxybenzyl)(pyridin-4-ylmethyl)amine hydrochloride

Cat. No. B4582626
M. Wt: 373.67 g/mol
InChI Key: ITSAZEFQUAAPMO-UHFFFAOYSA-N
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Description

The compound of interest is an intermediate in drug discovery, often synthesized through specific reactions involving bromopyridin and dimethoxybenzaldehyde.

Synthesis Analysis

  • The synthesis involves reactions between bromopyridin-2-amine and dimethoxybenzaldehyde, as demonstrated in the study of similar compounds (Li, Lu, Shen, & Shi, 2012).

Molecular Structure Analysis

  • In the crystalline form, molecules of similar compounds are linked via hydrogen bonds, forming inversion dimers. This suggests a specific arrangement of molecules in the crystalline state (Li et al., 2012).

Chemical Reactions and Properties

  • The compound can participate in various chemical reactions, including those involving benzyl and alkynyl complexes, as observed in related compounds (Ge, Meetsma, & Hessen, 2009).

Physical Properties Analysis

  • Its physical properties would be influenced by the crystal structure, such as melting point, solubility, and stability. These aspects are typically studied through X-ray crystallography and other spectroscopic methods.

Chemical Properties Analysis

  • Chemical properties like reactivity, potential for forming complexes, and interaction with other molecules are often explored through reactions with different reagents and substrates, as exemplified in studies of similar compounds (Zhu et al., 2014).

Scientific Research Applications

Schiff Bases Synthesis and Inhibitory Study

Schiff bases derived from 2-aminopyridine and substituted benzaldehydes, including those with bromo and methoxy groups, have been synthesized and characterized for their electronic spectra and inhibitory capabilities. These compounds exhibit the potential to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their relevance in antimicrobial research (Dueke-Eze et al., 2011).

Amaryllidacaea Alkaloids Synthesis

The synthesis of amaryllidacaea alkaloids, which are of interest due to their biological activities, has been facilitated by radical cyclization methods involving bromo and methoxy-substituted benzyl compounds. This method underscores the utility of such bromo and methoxy-substituted compounds in synthesizing complex alkaloids with potential pharmacological uses (Rosa et al., 1997).

Photophysical and Photochemical Properties in Zinc(II) Phthalocyanines

Compounds with bromo, methoxy, and pyridyl groups have been utilized in the synthesis of zinc(II) phthalocyanines with new benzenesulfonamide derivative substituents. These zinc(II) phthalocyanines exhibit promising photophysical and photochemical properties, making them suitable for photocatalytic applications. Such studies highlight the importance of these compounds in developing materials for photodynamic therapy and other light-induced processes (Öncül et al., 2021).

Ligand Synthesis for Metal Complexes

Research involving the synthesis of penta-aza macrocyclic ligands containing pyridylmethyl arms for nickel(II), copper(II), cobalt(II), and zinc(II) complexes points towards the utility of such compounds in creating complex ligands for metal ions. These studies are crucial for understanding metal-ligand interactions and developing catalysts or materials with specific electronic or magnetic properties (Alcock et al., 1988).

properties

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2.ClH/c1-19-14-8-12(7-13(16)15(14)20-2)10-18-9-11-3-5-17-6-4-11;/h3-8,18H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSAZEFQUAAPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-bromo-4,5-dimethoxybenzyl)(pyridin-4-ylmethyl)amine hydrochloride
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(3-bromo-4,5-dimethoxybenzyl)(pyridin-4-ylmethyl)amine hydrochloride
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(3-bromo-4,5-dimethoxybenzyl)(pyridin-4-ylmethyl)amine hydrochloride
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(3-bromo-4,5-dimethoxybenzyl)(pyridin-4-ylmethyl)amine hydrochloride
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(3-bromo-4,5-dimethoxybenzyl)(pyridin-4-ylmethyl)amine hydrochloride
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(3-bromo-4,5-dimethoxybenzyl)(pyridin-4-ylmethyl)amine hydrochloride

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